Juncuenin D

Antibacterial MRSA MIC

Juncuenin D is a mid‑potency 9,10‑dihydrophenanthrene antibacterial reference (MRSA MIC 15.3 μM) validated in the 2024 Barta et al. study—2.0× more potent than juncuenin B and 3.7× more potent than dehydrojuncuenin B. This differential activity profile makes it an essential calibrated benchmark for phenanthrene SAR programs. Additionally, juncuenin D induces caspase‑3‑mediated cytotoxicity in HT22 neuronal cells (10–100 μM), serving as a reliable positive control in neurotoxicity screening. As a saturated C9–C10 phenanthrene standard, it enables accurate dereplication in Juncaceae chemotaxonomic profiling. Select juncuenin D when compound‑specific, quantitative activity data are required.

Molecular Formula C18H18O3
Molecular Weight 282.3 g/mol
Cat. No. B12392916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJuncuenin D
Molecular FormulaC18H18O3
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1CCC3(C2=CC(=O)C(=C3C=C)C)O)O
InChIInChI=1S/C18H18O3/c1-4-14-11(3)17(20)9-15-13-5-6-16(19)10(2)12(13)7-8-18(14,15)21/h4-6,9,19,21H,1,7-8H2,2-3H3
InChIKeyYMHWAVLJEDKKGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Juncuenin D Procurement Guide: 9,10-Dihydrophenanthrene Compound for MRSA Antibacterial and Cytotoxicity Research


Juncuenin D (CAS 1161681-24-8) is a 9,10-dihydrophenanthrene natural product first isolated from Juncus setchuensis [1]. This compound belongs to the phenanthrene class of plant secondary metabolites derived from Juncaceae species and is characterized by a molecular formula of C₁₈H₁₈O₃ and molecular weight of 282.3 g/mol [2]. Juncuenin D has been identified in multiple Juncus species including J. effusus, J. inflexus, and J. articulatus [3]. The compound is commercially available from multiple vendors at ≥98% purity for research applications .

Why Juncuenin D Cannot Be Simply Substituted with Other Juncus-Derived Phenanthrenes


Within the Juncus phenanthrene class, structurally similar compounds exhibit markedly divergent biological activity profiles. Direct comparative studies demonstrate that juncuenin D possesses a distinct combination of antibacterial and cytotoxic properties that are not uniformly shared across its closest analogs. The 2024 study by Barta et al. revealed that among 20 phenanthrenes isolated from J. articulatus, antibacterial potency against MRSA varied by more than 3.7-fold across structurally related compounds [1]. Furthermore, the structural distinction between 9,10-dihydrophenanthrenes (reduced C9–C10 bond) and fully aromatic phenanthrenes introduces significant differences in molecular conformation and biological target engagement [2]. These variations preclude simple interchangeability and necessitate compound-specific selection based on quantitative activity data for the intended research application [3].

Quantitative Differentiation Evidence: Juncuenin D vs. Closest Phenanthrene Analogs


MRSA Antibacterial Activity: Juncuenin D MIC Comparison vs. Juncuenin B and Dehydrojuncuenin B

In a 2024 head-to-head evaluation of 20 phenanthrenes against MRSA, juncuenin D (compound 14) exhibited an MIC of 15.3 μM, which is 2.0- to 3.7-fold more potent than juncuenin B (compound 15, MIC 30.0 μM) and dehydrojuncuenin B (compound 17, MIC 56.8 μM) [1]. This study provides direct, same-assay quantitative comparison data across structural analogs isolated from the identical plant source, establishing juncuenin D as a mid-tier active compound in this chemical series [1].

Antibacterial MRSA MIC Phenanthrene

HT22 Neuronal Cell Cytotoxicity: Caspase-3-Mediated Activity of Juncuenin D

Juncuenin D induces caspase-3-mediated cytotoxicity in HT22 mouse hippocampal neuronal cells at concentrations ranging from 10–100 μM over 24 hours [1]. In the same study, compounds juncusol (4), juncuenin B (6), dehydrojuncuenin B (7), and juncuenin D (8) all demonstrated caspase-3-mediated cytotoxicity [2], indicating that juncuenin D shares this mechanism with its structural congeners. No comparative potency data (IC₅₀ values) were reported across these compounds within this study, limiting quantitative differentiation for this specific endpoint.

Cytotoxicity HT22 Caspase-3 Apoptosis

Cross-Study MRSA Activity Range: Juncuenin D vs. Multiple Phenanthrene Comparators

In a 2016 study by Tóth et al., juncuenin D (compound 8), jinflexin B (2), juncusol (7), and dehydrojuncuenin B (11) all showed activity against MRSA strains with MIC values ranging from 12.5–100 μg/mL [1]. This study establishes that juncuenin D is among the active phenanthrenes from Juncus inflexus, but does not provide compound-specific MIC values to differentiate within the active cluster. The 2024 Barta et al. study (see Evidence Item 1) provides the higher-resolution, μM-scale differentiation needed for procurement decisions [2].

MRSA Antimicrobial Phenanthrene MIC

Structural Differentiation: 9,10-Dihydrophenanthrene vs. Fully Aromatic Phenanthrene Backbone

Juncuenin D possesses a 9,10-dihydrophenanthrene core structure (C₁₈H₁₈O₃) with a saturated C9–C10 bond, distinguishing it from fully aromatic phenanthrenes such as dehydrojuncuenin B (C₁₈H₁₆O₂) and dehydrojuncusol (C₁₈H₁₆O₂) which contain an unsaturated C9–C10 double bond [1]. This structural distinction affects molecular planarity and conformational flexibility, with juncuenin D exhibiting non-planar geometry due to the saturated ethylene bridge, whereas fully aromatic phenanthrenes adopt a rigid planar conformation [2]. The structural class difference (9,10-dihydrophenanthrene vs. phenanthrene) correlates with the 3.7-fold difference in anti-MRSA potency observed between juncuenin D (15.3 μM) and dehydrojuncuenin B (56.8 μM) [3].

Structure-activity relationship Dihydrophenanthrene Phenanthrene SAR

Research Application Scenarios for Juncuenin D Based on Quantitative Evidence


MRSA Antibacterial Screening and Structure-Activity Relationship Studies

Juncuenin D is suitable for MRSA antibacterial screening programs requiring a mid-potency phenanthrene comparator. With a validated MIC of 15.3 μM against planktonic MRSA, it serves as a reference compound to benchmark newly isolated or synthetic phenanthrene derivatives [1]. Its 2.0-fold higher potency relative to juncuenin B and 3.7-fold higher potency relative to dehydrojuncuenin B provides a calibrated activity range for SAR investigations [1].

Neuronal Cell Cytotoxicity and Caspase-3 Pathway Investigation

Juncuenin D is applicable for studies examining caspase-3-mediated cytotoxicity in neuronal cell models. The compound has demonstrated activity in HT22 mouse hippocampal cells at 10–100 μM over 24 hours [2]. Researchers investigating neurotoxicity mechanisms or screening for neuroprotective agents may employ juncuenin D as a positive control inducer of caspase-3-dependent cell death pathways [3].

Comparative Phenanthrene Class Reference for Natural Product Chemistry

As a characterized 9,10-dihydrophenanthrene with a saturated C9–C10 bond, juncuenin D serves as a structural reference standard for distinguishing dihydrophenanthrenes from fully aromatic phenanthrenes in natural product isolation and dereplication workflows [4]. The compound has been identified in multiple Juncus species (J. setchuensis, J. effusus, J. inflexus, J. articulatus), supporting its utility as a chemotaxonomic marker for Juncaceae phytochemical profiling [5].

Biofilm Inhibition Screening in MSSA/MRSA Models

Juncuenin D has been evaluated for biofilm formation inhibitory activity against both MSSA and MRSA in the 2024 Barta et al. study, with biofilm inhibition observed in the 15.1–114.3 μM range across active compounds [1]. While juncuenin D was not among the most potent biofilm inhibitors in this study, it provides a reference point for comparative biofilm studies where both planktonic and sessile bacterial growth inhibition are assessed in parallel [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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